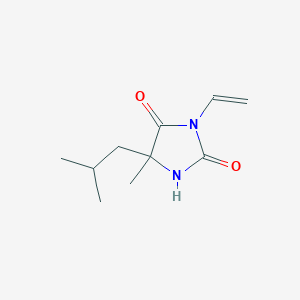
3-Ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione is a chemical compound with the molecular formula C8H14N2O2. It belongs to the class of imidazolidinediones, which are known for their diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes an imidazolidinedione ring substituted with isobutyl, methyl, and vinyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-substituted ureas with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the imidazolidinedione ring.
Industrial Production Methods
In an industrial setting, the production of 5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione may involve large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The imidazolidinedione ring can be reduced to form imidazolidine derivatives.
Substitution: The hydrogen atoms on the imidazolidinedione ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the vinyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the imidazolidinedione ring.
Substitution: Halogenating agents, such as bromine or chlorine, can be used to introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated imidazolidinedione derivatives.
Aplicaciones Científicas De Investigación
5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methyl-2,4-imidazolidinedione
- 5-isobutyl-2,4-imidazolidinedione
- 5-methyl-3-vinyl-2-oxazolidinone
Uniqueness
5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isobutyl, methyl, and vinyl groups allows for a range of chemical modifications and applications that may not be possible with other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
7149-47-5 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-5-12-8(13)10(4,6-7(2)3)11-9(12)14/h5,7H,1,6H2,2-4H3,(H,11,14) |
Clave InChI |
LPFQBHAIPUIVOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(C(=O)N(C(=O)N1)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


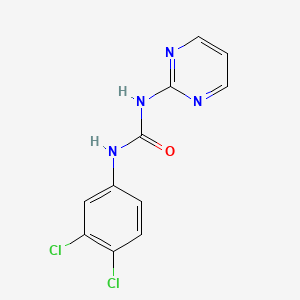
![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)
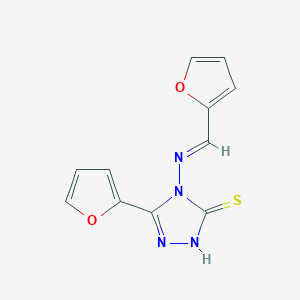
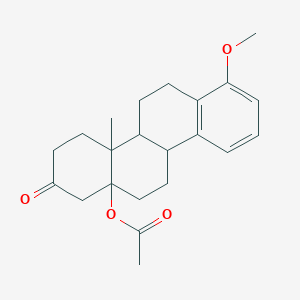
![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
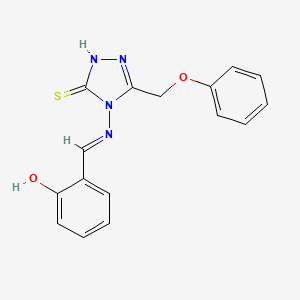
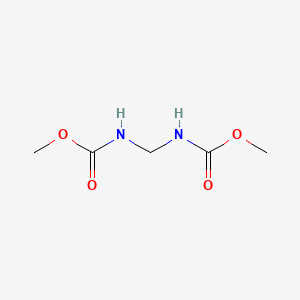
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
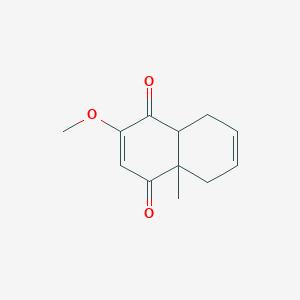
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)
